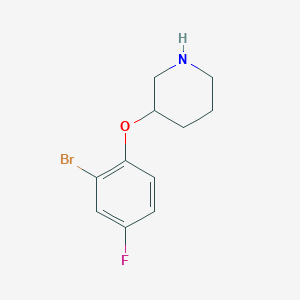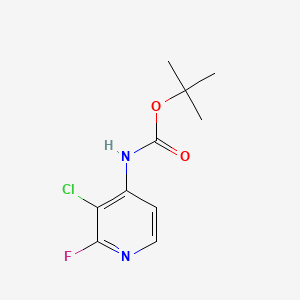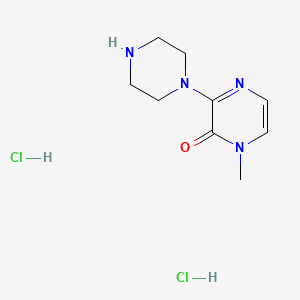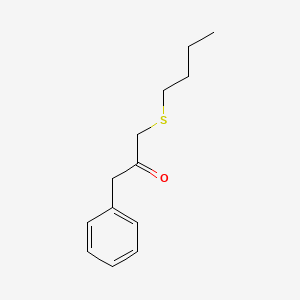
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine typically involves the reaction of 3-(pyrrolidin-1-yl)benzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural properties, while the benzyl and ethanamine groups contribute to the overall pharmacophore, facilitating interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(3-(Piperidin-1-yl)benzyl)ethanamine
- n-(3-(Morpholin-1-yl)benzyl)ethanamine
- n-(3-(Pyrrolidin-1-yl)phenyl)ethanamine
Uniqueness
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different heterocyclic rings, such as piperidine or morpholine.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N-[(3-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-6-5-7-13(10-12)15-8-3-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |
InChI-Schlüssel |
HEPWNYPPUXYLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=CC=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



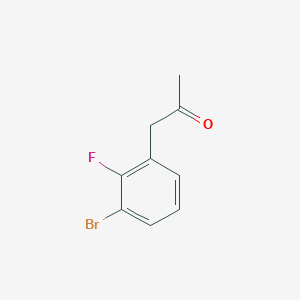
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
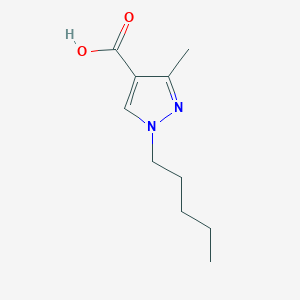
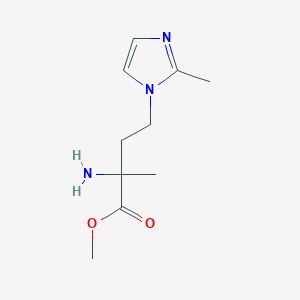

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
